Cropropamide

概要

説明

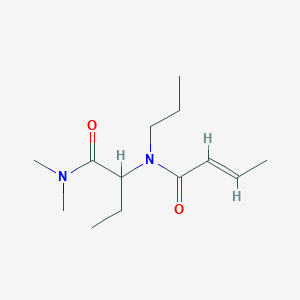

クロプロパミドは、分子式C₁₃H₂₄N₂O₂を持つ有機化合物です。また、IUPAC名である2-ブテンアミド、N-[1-[(ジメチルアミノ)カルボニル]プロピル]-N-プロピル-としても知られています。 この化合物は、ジメチルアミノ基とプロピル基が置換されたブテンアミド骨格を含む、その独自の構造によって特徴付けられます .

準備方法

合成経路と反応条件

クロプロパミドは、クロトン酸とプロピルアミンを反応させて対応するアミドを形成する多段階プロセスによって合成できます。この中間体は、ジメチルアミンと適切なカップリング剤と反応させてジメチルアミノ基を導入します。 反応条件は通常、ジクロロメタンまたはクロロホルムなどの有機溶媒の使用を含み、反応は酸化を防ぐために不活性雰囲気下で行われます .

工業的製造方法

工業的な設定では、クロプロパミドの製造には、高収率と高純度を確保するために連続フロープロセスが用いられる場合があります。自動反応器と温度、圧力、反応物濃度などの反応パラメータの精密な制御は、効率的な製造に不可欠です。 最終生成物は通常、再結晶またはクロマトグラフィーなどの技術によって精製されます .

化学反応の分析

反応の種類

クロプロパミドは、次のようなさまざまな化学反応を起こします。

酸化: クロプロパミドは酸化されて対応する酸化物またはヒドロキシル化誘導体を形成できます。

還元: 還元反応は、クロプロパミドを対応するアミンまたはアルコール誘導体に転換させることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります .

科学研究への応用

クロプロパミドは、科学研究においていくつかの用途があります。

化学: より複雑な分子の合成のための構成要素として使用されます。

生物学: クロプロパミドは、細胞プロセスや酵素活性に対する潜在的な影響について研究されています。

科学的研究の応用

Pharmacological Applications

- Respiratory Stimulation

- Potential Use in Treating Depression

- Performance Enhancement in Sports

Case Studies

- Study on Respiratory Effects : A clinical trial involving patients with drug-induced respiratory depression showed that administration of prethcamide (containing this compound) resulted in a significant increase in ventilation rates without causing hyperventilation or adverse reactions .

- Doping Regulation : A study analyzing the prevalence of this compound in athletes revealed that its presence was often linked to performance enhancement claims. The detection methods included advanced chromatographic techniques that can identify this compound levels in biological samples like urine and saliva .

Data Table: Summary of Applications

| Application Area | Description | Clinical Relevance |

|---|---|---|

| Respiratory Stimulation | Enhances tidal volume and ventilation | Useful in drug overdose and anesthesia recovery |

| Treatment for Depression | Potential mood improvement through respiratory stimulation | Investigational use for specific depressive disorders |

| Sports Performance Enhancement | Increases physical endurance and alertness | Banned substance in competitive sports |

作用機序

クロプロパミドの作用機序は、特定の分子標的との相互作用を含みます。プレチカミドの成分としての使用の場合、クロプロパミドは脳内の神経伝達物質レベルを調節することで運動活動を増加させます。 正確な経路と分子標的はまだ調査中ですが、ドーパミン受容体とセロトニン受容体の調節に関与すると考えられています .

類似化合物との比較

類似化合物

クロルプロパミド: インスリン分泌を増加させる抗糖尿病薬。

トルブタミド: クロルプロパミドと同様の作用機序を持つ別の抗糖尿病薬.

独自性

クロプロパミドは、その特定の構造と呼吸刺激薬としての使用により、主に抗糖尿病特性のために使用される他の類似化合物とは異なります .

生物活性

Cropropamide is an organic compound with the molecular formula C₁₃H₂₄N₂O₂, also known by its IUPAC name, 2-Butenamide, N-[1-[(dimethylamino)carbonyl]propyl]-N-propyl-. This compound has garnered attention in various fields, including chemistry, biology, and medicine, for its unique structural properties and biological activities.

Structure

The structure of this compound features a butenamide backbone with dimethylamino and propyl substituents. This configuration is crucial for its biological activity and interaction with molecular targets.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation : Can form oxides or hydroxylated derivatives.

- Reduction : Converts to amine or alcohol derivatives.

- Substitution : Nucleophilic substitution can replace the dimethylamino group with other functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The primary biological activity of this compound is linked to its role as a component of the respiratory stimulant prethcamide. It is believed to increase locomotor activity by modulating neurotransmitter levels in the brain, particularly affecting dopamine and serotonin receptors. This modulation can result in enhanced alertness and reduced fatigue, making it a compound of interest in pharmacological research.

Pharmacological Effects

This compound has been studied for its potential effects on:

- Cognitive Function : Enhancements in alertness and cognitive performance.

- Respiratory Stimulation : As part of prethcamide, it may improve respiratory function.

Comparative Analysis with Similar Compounds

| Compound | Primary Use | Mechanism of Action |

|---|---|---|

| This compound | Respiratory stimulant | Modulates neurotransmitter levels |

| Chlorpropamide | Antidiabetic drug | Increases insulin secretion |

| Tolbutamide | Antidiabetic drug | Similar to chlorpropamide |

This compound's unique application as a respiratory stimulant differentiates it from chlorpropamide and tolbutamide, which are primarily used for managing diabetes.

Study on Neurotransmitter Modulation

A study conducted on animal models demonstrated that administration of this compound resulted in significant increases in locomotor activity compared to control groups. The increase was attributed to enhanced dopamine receptor activity.

Safety Profile

Research indicates that while this compound exhibits beneficial effects on locomotor activity and cognitive function, further studies are necessary to fully understand its safety profile and potential side effects.

特性

IUPAC Name |

2-[but-2-enoyl(propyl)amino]-N,N-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-6-9-12(16)15(10-7-2)11(8-3)13(17)14(4)5/h6,9,11H,7-8,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZWCBZIBJLKCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(CC)C(=O)N(C)C)C(=O)C=CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862329 | |

| Record name | N-[1-(Dimethylamino)-1-oxobutan-2-yl]-N-propylbut-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-47-6 | |

| Record name | Cropropamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。